molecular formula C13H22N4O3 B5192206 2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 5921-53-9

2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B5192206
CAS No.: 5921-53-9
M. Wt: 282.34 g/mol
InChI Key: CJDRPZSZXPIZNN-UHFFFAOYSA-N
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Description

2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound that features a piperidine ring, a hydrazinyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-methylpiperidine with hydrazine hydrate under controlled conditions to form the hydrazinyl intermediate. This intermediate is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamide functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may interact with receptor sites, modulating their function. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methylpiperidin-4-ylidene)acetic acid
  • 1-methylpiperidine derivatives
  • Hydrazinyl acetamide derivatives

Uniqueness

2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tetrahydrofuran moiety distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability .

Properties

IUPAC Name

N'-[(1-methylpiperidin-4-ylidene)amino]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-17-6-4-10(5-7-17)15-16-13(19)12(18)14-9-11-3-2-8-20-11/h11H,2-9H2,1H3,(H,14,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDRPZSZXPIZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)C(=O)NCC2CCCO2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386911
Record name STK378235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5921-53-9
Record name STK378235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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